molecular formula C7H8ClNO2 B1334645 4-Methylnicotinic acid Hydrochloride CAS No. 94015-05-1

4-Methylnicotinic acid Hydrochloride

Cat. No.: B1334645
CAS No.: 94015-05-1
M. Wt: 173.6 g/mol
InChI Key: QNKFCIXWPNMUAH-UHFFFAOYSA-N
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Description

4-Methylnicotinic acid hydrochloride (CAS 15366-65-1) is a hydrochloride salt of 4-methylnicotinic acid, a pyridine derivative with a methyl substituent at the 4-position and a carboxylic acid group at the 3-position. It is a white crystalline solid with a molecular formula of C₇H₇NO₂·HCl and a molar mass of 173.59 g/mol. This compound is widely utilized as a high-purity intermediate in pharmaceuticals, agrochemicals, and academic research due to its role in synthesizing bioactive molecules, such as antiviral agents and insecticidal derivatives .

Industrial-scale synthesis of this compound involves reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile using zinc and ammonia, followed by hydrolysis and subsequent hydrochloride salt formation . Its stability under acidic conditions and reactivity with reagents like thionyl chloride (leading to sulfur-containing byproducts) highlight its unique chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylnicotinic acid Hydrochloride typically involves the use of 2,6-dichloro-4-methylnicotinonitrile as the starting material. The key step in the synthetic route is the reductive dechlorination in the presence of zinc and ammonia, which provides an intermediate that is subsequently hydrolyzed to yield 4-Methylnicotinic acid . This process is efficient and suitable for large-scale production.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is commonly used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methylnicotinic acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Zinc and ammonia are commonly used for reductive dechlorination.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: 4-Methylnicotinic acid.

    Reduction: 4-Methylaminonicotinic acid.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 4-Methylnicotinic acid hydrochloride span multiple disciplines:

Chemistry

  • Building Block : Utilized in the synthesis of heterocyclic compounds.
  • Reactivity : Undergoes oxidation, reduction, and substitution reactions, making it valuable for creating derivatives.

Biology

  • Metabolic Pathways : Investigated for its role in NAD biosynthesis and enzyme interactions.
  • Neuroprotective Effects : Exhibits potential protection against oxidative stress in neuronal cells, relevant for neurodegenerative disease research.

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory properties and as a precursor in drug synthesis.
  • Antimicrobial Activity : Demonstrated effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus.

Industry

  • Fine Chemicals Production : Used as an intermediate in the manufacturing of various chemical products.

Case Study 1: Neuroprotection in Ischemic Conditions

A study involving a rat model of ischemic stroke demonstrated that administration of this compound significantly reduced neuronal death and improved recovery. The protective effects were attributed to enhanced antioxidant defenses and reduced inflammation.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

Research indicated that this compound effectively inhibited the growth of Staphylococcus aureus strains at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Methylnicotinic acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand for certain receptors and enzymes, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogs

The structural analogs of 4-methylnicotinic acid hydrochloride share the pyridine backbone but differ in substituents or functional groups. Key examples include:

Compound Name Molecular Formula Similarity Score Key Differences Applications References
4-Methylnicotinamide hydrochloride C₇H₉ClN₂O 0.91 Carboxamide replaces carboxylic acid Research in metabolic disorders
Methyl 4-chloronicotinate hydrochloride C₇H₆ClNO₂·HCl 0.85 Chlorine at 4-position; esterification Pharmaceutical intermediates
[3,3'-Bipyridine]-5-carboxylic acid C₁₁H₈N₂O₂ 0.77 Bipyridine structure Coordination chemistry

Key Findings :

  • Solubility : The hydrochloride salt form enhances water solubility compared to neutral analogs like 4-methylnicotinamide, which is critical for pharmaceutical formulations .

Functional Derivatives

Functional derivatives involve modifications to the carboxylic acid group or methyl substituent:

Compound Name Modification Biological Activity References
1,7,11-Tri-deacetylpyripyropene A Esterified with 4-methylnicotinic acid Insecticidal activity (IC₅₀: 0.23 μM)
Ethyl 4-ANPP hydrochloride Opioid-like structure Forensic research
4-Methoxyanilinium chloride Anilinium salt with methoxy group Dielectric materials research

Key Findings :

  • Agrochemical Efficacy : Esterification of 4-methylnicotinic acid with pyripyropene derivatives enhances insecticidal potency by 3-fold compared to unmodified precursors .
  • Pharmacological Divergence : Derivatives like Ethyl 4-ANPP hydrochloride lack the carboxylic acid group, shifting applications from antimicrobials to opioid receptor studies .

Pharmacological Analogs

These compounds share therapeutic niches but differ in mechanisms:

Compound Name Target/Mechanism IC₅₀/EC₅₀ References
This compound SARS-CoV-2 3CLpro inhibition Not directly reported
Berberine hydrochloride Acetylcholinesterase inhibition IC₅₀: 1.2 μM
Tranylcypromine hydrochloride SARS-CoV-2 3CLpro inhibition IC₅₀: 8.7 μM



Key Findings :

  • Antiviral Potential: While this compound is used in antiviral drug precursors, its direct inhibitory activity against SARS-CoV-2 3CLpro is less potent than tranylcypromine hydrochloride (IC₅₀: 8.7 μM) .
  • Enzyme Inhibition : Unlike berberine hydrochloride, 4-methylnicotinic acid derivatives show negligible acetylcholinesterase inhibition, limiting their use in neurodegenerative therapies .

Biological Activity

4-Methylnicotinic acid hydrochloride (4-MNAH) is a derivative of nicotinic acid, notable for its biological activities and potential therapeutic applications. This article explores its biological mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C7H8ClNO2
  • Molecular Weight : 177.60 g/mol
  • CAS Number : 94015-05-1

4-MNAH features a methyl group at the 4-position of the pyridine ring, which contributes to its unique properties and biological interactions.

4-MNAH primarily exerts its effects through interactions with NAD-dependent enzymes. It acts as a substrate in NAD biosynthesis, influencing metabolic pathways and enzyme activities. Specifically, it has been shown to modulate calcium ion release in various cellular contexts, impacting cell signaling pathways and potentially offering neuroprotective effects .

Neuroprotective Effects

Research indicates that 4-MNAH may have neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Antimicrobial Activity

4-MNAH has shown potential antimicrobial activity against various pathogens. Studies have reported its efficacy in inhibiting bacterial growth, suggesting a role as a potential therapeutic agent in treating infections .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in managing inflammatory diseases .

Case Study 1: Neuroprotection in Ischemic Conditions

A study investigated the effects of 4-MNAH in a rat model of ischemic stroke. The administration of 4-MNAH significantly reduced neuronal death and improved functional recovery compared to control groups. The mechanism was attributed to enhanced antioxidant defenses and reduced inflammatory responses.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another study, 4-MNAH was tested against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). The results indicated that 4-MNAH inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Comparative Biological Activity Table

Activity Effect Reference
NeuroprotectionReduces oxidative stress and apoptosis
AntimicrobialInhibits growth of Staphylococcus aureus
Anti-inflammatoryDecreases pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methylnicotinic acid hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via refluxing 4-methylnicotinic acid with thionyl chloride (SOCl₂), followed by hydrochloride salt formation. Key intermediates, such as thioanhydrides or trichloromethyl derivatives, are characterized using NMR (¹H/¹³C) and HPLC to confirm structural integrity and purity. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid side products like sulfur-containing byproducts .

Q. How can researchers validate the purity of this compound in pharmaceutical-grade formulations?

Purity validation involves HPLC with UV detection (e.g., 207 nm wavelength) using a phosphate-methanol mobile phase (70:30 v/v). Calibration curves (linear range: 1–10 µg/mL) and spike-recovery tests (average recovery >99%) ensure accuracy. Impurity profiling via mass spectrometry identifies residual solvents or degradation products .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity for trace analysis. Sample preparation may involve protein precipitation with acetonitrile or solid-phase extraction to minimize matrix interference. Method validation should include linearity, precision (RSD <2%), and limits of detection (LOD <10 ng/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in this compound synthesis?

Factorial design experiments (e.g., Box-Behnken) can optimize parameters like SOCl₂ stoichiometry, reaction time, and temperature. For example, catalytic thiamine hydrochloride (0.1–0.5 mol%) may enhance reaction efficiency under aqueous conditions, as demonstrated in analogous pyrazolopyranopyrimidine syntheses. Real-time monitoring via FTIR tracks intermediate formation .

Q. What mechanistic insights explain contradictory reports on sulfur incorporation during 4-methylnicotinic acid derivatization?

Discrepancies arise from varying reaction conditions (e.g., excess SOCl₂ leading to thioanhydride vs. trichloromethyl derivatives). Computational modeling (DFT) of reaction pathways and intermediate stability can resolve contradictions. Replication studies under inert atmospheres and controlled humidity are critical to isolate specific products .

Q. How does this compound stability vary under accelerated storage conditions, and what degradation pathways dominate?

Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis as the primary degradation pathway, forming 4-methylnicotinic acid and HCl. HPLC-UV quantifies degradation products, while Arrhenius modeling predicts shelf life. Excipients like borate buffers (0.0005% w/v) may stabilize the compound in formulations .

Q. What strategies address discrepancies in bioanalytical data when quantifying this compound in complex matrices?

Contradictions often stem from matrix effects or ionization suppression in LC-MS. Isotope dilution with deuterated internal standards (e.g., d₃-4-methylnicotinic acid) improves accuracy. Cross-validation using orthogonal methods (e.g., capillary electrophoresis) confirms robustness .

Q. How can researchers design assays to evaluate the compound’s role in metabolic pathways or enzyme inhibition?

Radiolabeled (¹⁴C) this compound enables tracing in cell cultures. Coupled with enzyme activity assays (e.g., NAD+ synthetase inhibition), kinetic parameters (Km, Vmax) are derived. Dose-response curves and molecular docking simulations identify binding interactions .

Q. Methodological Tables

Table 1: Key Analytical Parameters for HPLC Validation

ParameterSpecificationReference Method
Linearity range1–10 µg/mL (R² >0.999)
Precision (RSD)Intra-day: <1.5%; Inter-day: <2.0%
LOD/LOQ0.3 µg/mL / 1.0 µg/mL

Table 2: Stability-Indicating Excipients

ExcipientConcentration (w/v)FunctionEvidence Source
Boric acid0.0005%pH stabilization
Potassium phosphate0.55%Buffering capacity

Properties

IUPAC Name

4-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFCIXWPNMUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383834
Record name 4-Methylnicotinic acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94015-05-1
Record name 4-Methylnicotinic acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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